1-(3-Chlorobenzyl)piperidin-4-one chemical properties
1-(3-Chlorobenzyl)piperidin-4-one chemical properties
An In-Depth Technical Guide to 1-(3-Chlorobenzyl)piperidin-4-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorobenzyl)piperidin-4-one, a key chemical intermediate in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its derivatives highly valuable in synthetic programs.[1] This document details the physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, discusses expected spectral characteristics, and explores the reactivity and synthetic utility of the title compound. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is recognized as a "privileged scaffold" in pharmaceutical research, owing to its presence in numerous approved drugs and bioactive molecules.[1] Its three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The 1,4-disubstitution pattern is particularly common due to accessible synthetic routes and favorable pharmacological profiles.[1][2]
1-(3-Chlorobenzyl)piperidin-4-one emerges as a strategically important building block. It combines the versatile piperidine core with two key functional handles:
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The N-(3-chlorobenzyl) group: This moiety is frequently incorporated into ligands for central nervous system (CNS) targets, such as serotonin and histamine receptors.[3][4] The chlorine substituent provides a site for potential metabolic modulation or additional vector interactions within a binding pocket.
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The C4-ketone: This carbonyl group is a versatile reactive site, enabling a wide range of chemical transformations for library development, including reductive amination, olefination, and condensation reactions.[5]
This guide serves as a technical resource, consolidating critical data and methodologies to facilitate the effective use of this compound in research and development settings.
Physicochemical and Structural Properties
1-(3-Chlorobenzyl)piperidin-4-one is a substituted heterocyclic compound whose identity and quality are defined by the following properties.
| Property | Value | Reference |
| CAS Number | 247206-81-1 | [6] |
| Molecular Formula | C₁₂H₁₄ClNO | [6] |
| Molecular Weight | 223.70 g/mol | [6] |
| Typical Purity | ≥97% | [6] |
| MDL Number | MFCD09930662 | [6] |
| Recommended Storage | 2-8 °C | [6] |
Structural Analysis: The molecule's structure features a piperidine ring, which typically adopts a chair conformation to minimize steric strain.[7] The bulky 3-chlorobenzyl group is expected to preferentially occupy the equatorial position at the nitrogen atom. The ketone at the C4 position introduces planarity and serves as the primary center for synthetic elaboration.
Synthesis and Mechanistic Considerations
The synthesis of N-substituted piperidin-4-ones is a well-established area of organic chemistry. A common and effective strategy involves the double Michael addition of a primary amine to a divinyl ketone or a suitable precursor, followed by an intramolecular cyclization/condensation.
Representative Synthetic Protocol
The following protocol is a representative example adapted from established literature procedures for analogous N-benzyl piperidin-4-ones.[1]
Reaction: 3-Chlorobenzylamine + Divinyl Ketone Precursor → 1-(3-Chlorobenzyl)piperidin-4-one
Step-by-Step Methodology:
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Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorobenzylamine (1.0 eq) and acetonitrile.
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Base Addition: Add a solution of sodium bicarbonate (NaHCO₃) in water. The use of NaHCO₃ provides a mild basic environment essential for deprotonating the amine and facilitating the conjugate addition without promoting side reactions.
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Reagent Addition: Cool the resulting suspension to approximately 15-20 °C. Slowly add a solution of a divinyl ketone precursor (e.g., 1,4-pentadien-3-one or a protected equivalent) in acetonitrile over 30 minutes. This controlled addition is crucial to manage the exothermic nature of the Michael additions and prevent polymerization.
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Reaction Execution: Upon complete addition, heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 1.5 to 3 hours. The elevated temperature provides the necessary activation energy to drive the intramolecular cyclization and subsequent dehydration to completion.
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Workup and Extraction: After cooling to room temperature, remove the acetonitrile under reduced pressure. Add ethyl acetate to the remaining aqueous residue and stir. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate to ensure complete recovery of the product.
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Purification: Combine the organic layers and wash with water and then brine to remove inorganic impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthetic Workflow Diagram
Caption: A representative workflow for the synthesis of the title compound.
Spectral Characterization
Structural confirmation of 1-(3-Chlorobenzyl)piperidin-4-one relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and published data for analogous compounds.[1][8]
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplets corresponding to the 4 protons of the 1,3-disubstituted aromatic ring. ~3.6 ppm: A singlet corresponding to the 2 benzylic protons (-CH₂-Ar). ~2.4-2.8 ppm: Multiplets corresponding to the 8 protons of the piperidine ring, with distinct signals for axial and equatorial protons adjacent to the nitrogen and carbonyl groups. |
| ¹³C NMR | ~208 ppm: A signal for the ketone carbonyl carbon (C=O).[1] ~130-140 ppm: Signals for the quaternary and proton-bearing aromatic carbons. ~60 ppm: Signal for the benzylic carbon (-CH₂-Ar). ~40-55 ppm: Signals for the aliphatic carbons of the piperidine ring. |
| IR Spectroscopy | ~1720 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of a six-membered ring ketone.[1] ~2800-3000 cm⁻¹: C-H stretching vibrations for both aromatic and aliphatic groups. ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~700-800 cm⁻¹: C-Cl stretching vibration. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 224.08, corresponding to the protonated molecule. |
Reactivity and Synthetic Utility
The primary value of 1-(3-Chlorobenzyl)piperidin-4-one lies in its utility as a versatile synthetic intermediate. Its reactivity is dominated by the ketone functional group.
Key Reaction Pathways:
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Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a new substituent at the C4 position.
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Wittig Reaction: Conversion of the ketone to an alkene, allowing for the introduction of carbon-based substituents with a double bond.
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Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to form a tertiary alcohol, which can serve as a precursor for further transformations.
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Condensation Reactions: Formation of oximes, hydrazones, or semicarbazones by reacting with hydroxylamine, hydrazine, or semicarbazide, respectively. These derivatives themselves can exhibit biological activity or serve as intermediates.[5]
Diagram of Molecular Reactivity
Caption: The primary sites of reactivity on the molecule.
This versatility allows for the rapid generation of diverse chemical libraries for screening against various biological targets, particularly those in the CNS, where the arylpiperidine motif is prevalent.
Safety, Handling, and Storage
As a research chemical, 1-(3-Chlorobenzyl)piperidin-4-one requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.[9][10]
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Hazard Identification: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage/irritation.[10][11]
-
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Avoid breathing dust, mist, or vapors.[9]
-
Wash hands thoroughly after handling.
-
-
Storage:
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Incompatible Materials: Strong oxidizing agents and strong acids.[9]
Conclusion
1-(3-Chlorobenzyl)piperidin-4-one is a high-value chemical intermediate with significant potential in drug discovery and development. Its structure provides a robust and synthetically tractable platform for creating novel molecules with diverse functionalities. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage this compound in the design and synthesis of next-generation therapeutics.
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Manivannan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
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Manimaran, R., & Ramasamy, K. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4881-4885. Available at: [Link]
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